molecular formula C9H12BNO4 B056219 4-Borono-D-phenylalanine CAS No. 111821-49-9

4-Borono-D-phenylalanine

Número de catálogo: B056219
Número CAS: 111821-49-9
Peso molecular: 209.01 g/mol
Clave InChI: NFIVJOSXJDORSP-MRVPVSSYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Borono-D-phenylalanine: is a boron-containing amino acid derivative It is structurally similar to phenylalanine, with a boronic acid group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Borono-D-phenylalanine can be synthesized through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated phenylalanine derivative in the presence of a palladium catalyst . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound often involves optimizing the Suzuki-Miyaura cross-coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Borono-D-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The boronic acid group can participate in substitution reactions, such as forming boronate esters with diols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Diols or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Boronate esters.

Aplicaciones Científicas De Investigación

Boron Neutron Capture Therapy (BNCT)

The primary application of 4-borono-D-phenylalanine is in BNCT for treating malignant tumors. Clinical trials have demonstrated its effectiveness in various cancers, including gliomas and melanoma. Notably, studies have shown that preloading cells with L-tyrosine or L-phenylalanine can enhance BPA uptake, thereby improving therapeutic outcomes .

Key Clinical Studies:

  • Malignant Melanoma Treatment: In a clinical setting, this compound has been utilized successfully in BNCT for patients with malignant melanoma. The therapy showed promising results in terms of tumor reduction and patient survival rates .
  • Glioma Treatment: Research indicates that BPA serves as an effective boron carrier for glioma treatment. Studies involving glioma-bearing rats demonstrated that BPA could significantly improve tumor-specific boron delivery, enhancing the efficacy of BNCT .

Case Studies

  • Study on L-Tyrosine Preloading:
    • Objective: Investigate the impact of L-tyrosine preloading on BPA uptake.
    • Findings: The study revealed that preloading with L-tyrosine increased BPA uptake in A549 lung carcinoma cells by 1.24-fold, significantly enhancing the potential for effective BNCT .
  • PET Imaging with 18F-FBPA:
    • Objective: Evaluate the pharmacokinetics of this compound using positron emission tomography (PET).
    • Findings: PET imaging demonstrated higher accumulation of BPA in tumors compared to non-tumor tissues, confirming its selective targeting ability and providing insights into optimal dosing strategies for BNCT .

Comparative Data Table

StudyApplicationKey FindingsReference
Clinical Trial on MelanomaBNCTSignificant tumor reduction observed
Glioma StudyBNCTEnhanced boron delivery improved treatment efficacy
L-Tyrosine PreloadingIn vitroIncreased BPA uptake by A549 cells
PET Imaging StudyPharmacokineticsConfirmed selective accumulation in tumors

Mecanismo De Acción

In boron neutron capture therapy, 4-Borono-D-phenylalanine is taken up by tumor cells via amino acid transporters. Upon neutron irradiation, the boron atoms undergo a nuclear reaction, producing high-energy alpha particles and lithium nuclei. These particles have a short range but high energy, effectively destroying the tumor cells while sparing surrounding healthy tissue .

Comparación Con Compuestos Similares

  • 4-Borono-L-phenylalanine
  • 4-Iodo-L-phenylalanine
  • 4-Aminophenylboronic acid

Comparison: 4-Borono-D-phenylalanine is unique due to its specific uptake by tumor cells and its effectiveness in BNCT. Compared to 4-Borono-L-phenylalanine, the D-isomer may have different biological properties and uptake mechanisms. 4-Iodo-L-phenylalanine and 4-Aminophenylboronic acid have different functional groups, leading to different reactivity and applications .

Actividad Biológica

4-Borono-D-phenylalanine (BPA) is a boron-containing amino acid that has garnered significant interest in the field of cancer therapy, particularly in boron neutron capture therapy (BNCT). This compound is a derivative of phenylalanine, modified to include a boron atom, which enhances its therapeutic potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular uptake, pharmacokinetics, and clinical implications.

BPA operates primarily through its ability to deliver boron to tumor cells, which can then be targeted by neutron irradiation. The boron isotope 10B^{10}B captures thermal neutrons, resulting in the emission of high-energy alpha particles that induce localized cytotoxic effects on cancer cells while sparing surrounding healthy tissue. This mechanism is critical for the effectiveness of BNCT.

Cellular Uptake and Transport

The uptake of BPA into cells is facilitated by specific transport mechanisms. Research indicates that BPA is primarily taken up by L-type amino acid transporters (LATs), particularly LAT1. Studies have shown that the uptake of BPA varies significantly among different cell lines:

Cell LineUptake Rate (14C-BPA)LAT1 Expression Level
FaDu81.3%High
LN-22978.4%High
A549VariableModerate
V79-4LowerLow

In vitro studies demonstrated that sodium-independent uptake was predominant in certain cell lines, with LAT1 being a crucial player in mediating this process .

Pharmacokinetics

The pharmacokinetics of BPA have been extensively studied to optimize its delivery and effectiveness in clinical settings. A comparative analysis between bolus injection and continuous intravenous infusion revealed distinct patterns in tissue distribution:

  • Bolus Injection : Rapid initial uptake in organs such as the heart and kidneys, followed by a quick clearance.
  • Continuous Infusion : Sustained uptake over time, allowing for prolonged exposure of tumor tissues to boron.

In animal models, the biodistribution studies indicated that tumor tissues exhibited higher concentrations of boron compared to normal tissues, with concentrations ranging from 7.83 to 16.54 ppm in tumors .

Case Studies and Clinical Applications

Several clinical trials have explored the efficacy of BPA in BNCT. One notable study involved patients with head and neck cancers receiving BPA as part of their treatment regimen. The results indicated that patients exhibited significant tumor regression rates when BPA was combined with neutron irradiation. The correlation between tumor uptake of BPA and treatment outcomes was statistically significant, suggesting that higher boron concentrations within tumors lead to better therapeutic responses .

Recent Research Findings

Recent studies have highlighted the potential for enhancing BPA uptake through pre-treatment strategies. For instance, preloading cells with L-tyrosine or L-phenylalanine has been shown to significantly increase BPA uptake in various cancer cell lines:

Pre-TreatmentCell LineIncrease in BPA Uptake (Fold Change)
L-TyrosineA5491.24 ± 0.47
L-PhenylalanineV79-42.04 ± 0.74

These findings underscore the importance of optimizing treatment protocols to maximize boron delivery to tumors .

Propiedades

IUPAC Name

(2R)-2-amino-3-(4-boronophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVJOSXJDORSP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370208
Record name 4-Borono-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111821-49-9
Record name 4-Borono-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Dihydroxyboryl-D-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Borono-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
4-Borono-D-phenylalanine
Reactant of Route 3
Reactant of Route 3
4-Borono-D-phenylalanine
Reactant of Route 4
Reactant of Route 4
4-Borono-D-phenylalanine
Reactant of Route 5
Reactant of Route 5
4-Borono-D-phenylalanine
Reactant of Route 6
4-Borono-D-phenylalanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.